molecular formula C10H10N2S B15257502 5-(2-Methylthiophen-3-yl)pyridin-2-amine

5-(2-Methylthiophen-3-yl)pyridin-2-amine

Cat. No.: B15257502
M. Wt: 190.27 g/mol
InChI Key: WFTZQGFISVIIOL-UHFFFAOYSA-N
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Description

5-(2-Methylthiophen-3-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a 2-methylthiophene group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylthiophen-3-yl)pyridin-2-amine typically involves the coupling of a pyridine derivative with a thiophene derivative. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with 2-methylthiophene boronic acid in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki cross-coupling reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylthiophen-3-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid or Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Methylthiophen-3-yl)pyridin-2-amine is not well-documented. it is likely to interact with various molecular targets and pathways due to its heterocyclic structure. Potential targets include enzymes and receptors involved in biological processes .

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

5-(2-methylthiophen-3-yl)pyridin-2-amine

InChI

InChI=1S/C10H10N2S/c1-7-9(4-5-13-7)8-2-3-10(11)12-6-8/h2-6H,1H3,(H2,11,12)

InChI Key

WFTZQGFISVIIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=CN=C(C=C2)N

Origin of Product

United States

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